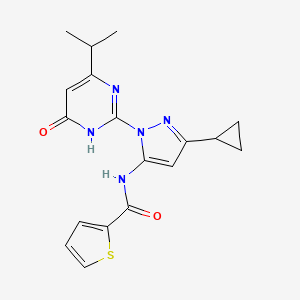![molecular formula C11H23ClN2O2 B2576371 2-[4-(2,2-Dimethylpropanoyl)piperazin-1-yl]ethanol hydrochloride CAS No. 1049700-61-9](/img/structure/B2576371.png)
2-[4-(2,2-Dimethylpropanoyl)piperazin-1-yl]ethanol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(2,2-Dimethylpropanoyl)piperazin-1-yl]ethanol hydrochloride is a synthetic organic compound with the molecular formula C11H22N2O2·HCl. It is characterized by the presence of a piperazine ring substituted with a 2,2-dimethylpropanoyl group and an ethanol moiety. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.
Mechanism of Action
The mode of action of piperazine derivatives often involves interaction with various receptors or enzymes, leading to changes in cellular processes. For example, some piperazine derivatives act as dopamine and serotonin antagonists and are used as antipsychotic drug substances .
The pharmacokinetics of a compound refers to how it is absorbed, distributed, metabolized, and excreted by the body. These properties can be influenced by factors such as the compound’s size, charge, and lipophilicity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2,2-Dimethylpropanoyl)piperazin-1-yl]ethanol hydrochloride typically involves the following steps:
-
Formation of the Piperazine Intermediate: : The initial step involves the reaction of piperazine with 2,2-dimethylpropanoyl chloride in the presence of a base such as triethylamine. This reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Piperazine+2,2-Dimethylpropanoyl chloride→2,2-Dimethylpropanoyl piperazine
-
Introduction of the Ethanol Group: : The intermediate is then reacted with ethylene oxide or ethylene chlorohydrin to introduce the ethanol group. This step is typically performed under basic conditions to facilitate the nucleophilic attack on the ethylene oxide.
2,2-Dimethylpropanoyl piperazine+Ethylene oxide→2-[4-(2,2-Dimethylpropanoyl)piperazin-1-yl]ethanol
-
Formation of the Hydrochloride Salt: : Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
2-[4-(2,2-Dimethylpropanoyl)piperazin-1-yl]ethanol+HCl→2-[4-(2,2-Dimethylpropanoyl)piperazin-1-yl]ethanol hydrochloride
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[4-(2,2-Dimethylpropanoyl)piperazin-1-yl]ethanol hydrochloride can undergo various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The carbonyl group in the 2,2-dimethylpropanoyl moiety can be reduced to an alcohol.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products
Oxidation: 2-[4-(2,2-Dimethylpropanoyl)piperazin-1-yl]acetaldehyde or 2-[4-(2,2-Dimethylpropanoyl)piperazin-1-yl]acetic acid.
Reduction: 2-[4-(2,2-Dimethylpropanoyl)piperazin-1-yl]ethanol.
Substitution: Various substituted piperazine derivatives depending on the reagents used.
Scientific Research Applications
2-[4-(2,2-Dimethylpropanoyl)piperazin-1-yl]ethanol hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- **2-[4-(2,2-Dimethylpropanoyl)piperazin-1-yl]ethanol
- **2-[4-(2,2-Dimethylpropanoyl)piperazin-1-yl]methanol
- **2-[4-(2,2-Dimethylpropanoyl)piperazin-1-yl]propane
Uniqueness
2-[4-(2,2-Dimethylpropanoyl)piperazin-1-yl]ethanol hydrochloride is unique due to its specific combination of a piperazine ring, a 2,2-dimethylpropanoyl group, and an ethanol moiety. This structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
IUPAC Name |
1-[4-(2-hydroxyethyl)piperazin-1-yl]-2,2-dimethylpropan-1-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2.ClH/c1-11(2,3)10(15)13-6-4-12(5-7-13)8-9-14;/h14H,4-9H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWDANSUQRISUEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCN(CC1)CCO.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![ethyl 2-(2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzoate](/img/structure/B2576288.png)
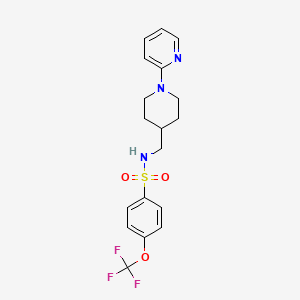
![3-[3-({3-amino-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-5-yl}sulfanyl)propyl]-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione](/img/structure/B2576290.png)
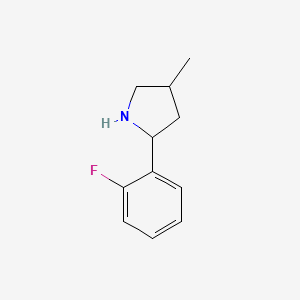
![1-[4-(2-methoxyphenyl)piperazin-1-yl]-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}ethan-1-one](/img/structure/B2576292.png)
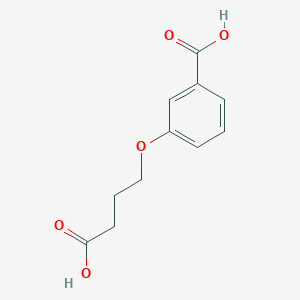
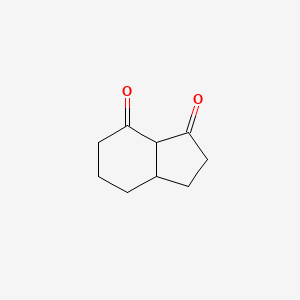
![(E)-1-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)-3-(2,5-difluorophenyl)prop-2-en-1-one](/img/structure/B2576300.png)
![2-(isopropylthio)-6-methyl-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2576302.png)
![Ethyl {[3-cyano-6-hydroxy-4-(3-nitrophenyl)-4,5-dihydropyridin-2-yl]sulfanyl}acetate](/img/structure/B2576303.png)
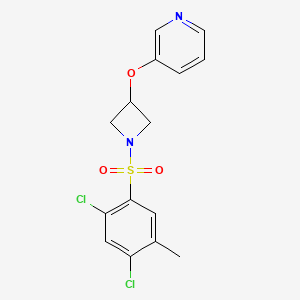

![1-[(9H-Fluoren-9-ylmethoxy)carbonyl]-1,2,3,4-tetrahydroquinoline-4-carbox+](/img/structure/B2576308.png)
